![molecular formula C23H18N8O3 B10927106 N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10927106.png)

N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

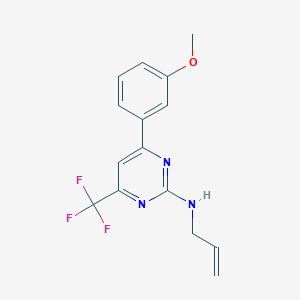

N~7~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N7-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This step involves the reaction of 2-methylbenzylhydrazine with an appropriate diketone to form the pyrazole ring.

Formation of the triazolopyrimidine core: The pyrazole derivative is then reacted with a nitrile derivative under acidic conditions to form the triazolopyrimidine core.

Introduction of the nitrophenyl group: The triazolopyrimidine intermediate is then subjected to nitration to introduce the nitrophenyl group.

Formation of the carboxamide group: Finally, the compound is reacted with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N~7~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

Reduction: Common reducing agents include hydrogen gas (H~2~) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH~4~).

Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Amino derivatives of the nitrophenyl group.

Substitution: Substituted derivatives at the nitrophenyl group.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Exploration als potenzieller Therapeutika für verschiedene Krankheiten.

Biologische Studien: Untersuchung der biologischen Aktivität und der Interaktionen mit biologischen Zielmolekülen.

Chemische Biologie: Verwendung als Sonde zur Untersuchung biochemischer Pfade und Mechanismen.

Industrielle Anwendungen: Potenzieller Einsatz bei der Entwicklung neuer Materialien oder chemischer Prozesse.

5. Wirkmechanismus

Der Wirkmechanismus von N-[1-(2-Methylbenzyl)-1H-pyrazol-3-yl]-5-(3-Nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen. Diese können Enzyme, Rezeptoren oder andere Proteine sein. Die Verbindung kann ihre Wirkung ausüben, indem sie an diese Ziele bindet und ihre Aktivität moduliert, was zu Veränderungen in zellulären Prozessen und Pfaden führt.

Ähnliche Verbindungen:

- N-[1-(2-Methylbenzyl)-1H-pyrazol-3-yl]-5-(3-Nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-carboxamid

- N-[1-(2-Methylbenzyl)-1H-pyrazol-3-yl]-5-(4-Nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-carboxamid

- N-[1-(2-Methylbenzyl)-1H-pyrazol-3-yl]-5-(2-Nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-carboxamid

Einzigartigkeit: Die Einzigartigkeit von N-[1-(2-Methylbenzyl)-1H-pyrazol-3-yl]-5-(3-Nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-carboxamid liegt in seinem spezifischen Substitutionsmuster und dem Vorhandensein sowohl des Pyrazol- als auch des Triazolopyrimidinrings. Diese einzigartige Struktur kann eine unterschiedliche biologische Aktivität und chemische Reaktivität im Vergleich zu anderen ähnlichen Verbindungen verleihen.

Wirkmechanismus

The mechanism of action of N7-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

N~7~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can be compared with other similar compounds such as:

Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and are studied for their anticancer properties.

Thiadiazole derivatives: These compounds are known for their antimicrobial and anticancer activities.

The uniqueness of N7-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific structural features that confer high selectivity and potency as a CDK2 inhibitor .

Eigenschaften

Molekularformel |

C23H18N8O3 |

|---|---|

Molekulargewicht |

454.4 g/mol |

IUPAC-Name |

N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]-5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |

InChI |

InChI=1S/C23H18N8O3/c1-15-5-2-3-6-17(15)13-29-10-9-21(28-29)27-22(32)20-12-19(26-23-24-14-25-30(20)23)16-7-4-8-18(11-16)31(33)34/h2-12,14H,13H2,1H3,(H,27,28,32) |

InChI-Schlüssel |

KLSAAJYDHYUKII-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)C3=CC(=NC4=NC=NN34)C5=CC(=CC=C5)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-cyclopropyl-1,3-dimethyl-4-{4-methyl-5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10927027.png)

![5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10927044.png)

![N-(2,5-dimethylphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927046.png)

![ethyl 2-[{[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}(ethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10927051.png)

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B10927069.png)

![6-(furan-2-yl)-3-methyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927077.png)

![N-(3-chloro-4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10927081.png)

![N-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10927101.png)

![3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B10927103.png)